

Biological Activity & Impurity Profiling of the Apixaban Chloro Analog

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Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

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Executive Summary

The Apixaban Chloro Analog (CAS 2029205-64-7), chemically identified as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, represents a critical structural bioisostere and process-related impurity of the anticoagulant Apixaban.[1] While Apixaban utilizes a p-methoxyphenyl group to achieve picomolar affinity ($K_i \sim 0.08$ nM) for Factor Xa (FXa), the chloro analog substitutes this with a p-chlorophenyl moiety.[1]

This guide analyzes the pharmacological divergence caused by this single atomic substitution. Although the chloro group is a classic lipophilic bioisostere, data indicates a reduction in potency (IC₅₀ ~25 nM range) compared to the parent drug, highlighting the critical role of the methoxy group in optimizing S1 pocket occupancy. Furthermore, as a potential degradation product or synthesis impurity arising from 4-chloroaniline contamination, its rigorous quantification is mandated by ICH Q3A/B guidelines.

Chemical Identity & Structural Basis[1][2][3]

The structural core of Apixaban is a dihydropyrazolo-pyridinone scaffold.[1] The "Chloro Analog" refers specifically to the modification at the P1 position (the group fitting into the S1 specificity pocket of FXa).

Feature	Apixaban (API)	Chloro Analog (Impurity/Analog)
CAS Number	503612-47-3	2029205-64-7
P1 Substituent	p-Methoxyphenyl (-C ₆ H ₄ -OCH ₃)	p-Chlorophenyl (-C ₆ H ₄ -Cl)
Molecular Formula	C ₂₅ H ₂₅ N ₅ O ₄	C ₂₄ H ₂₂ ClN ₅ O ₃
Molecular Weight	459.50 g/mol	463.92 g/mol
Electronic Effect	Electron Donating (+M effect of OMe)	Electron Withdrawing (-I effect of Cl)
Lipophilicity (LogP)	~2.6 (Measured)	~3.1 (Predicted - Higher Lipophilicity)

Structural Significance

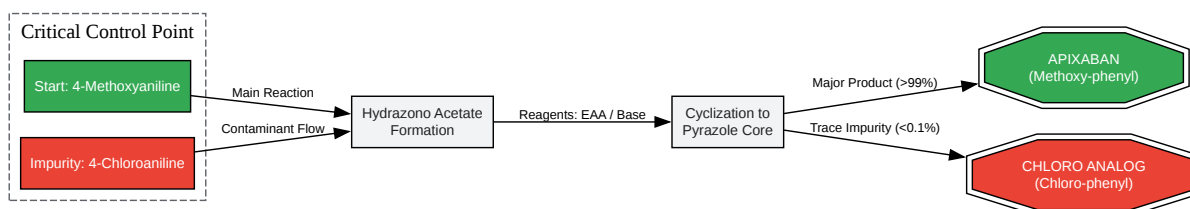
The p-methoxyphenyl group in Apixaban is not merely a hydrophobic space-filler.[1] The oxygen atom participates in subtle electrostatic networks and water-mediated hydrogen bonding networks near Tyr228 in the S1 pocket. Replacing this with a chlorine atom disrupts these interactions, despite chlorine's favorable size and lipophilicity for the S1 hydrophobic cleft.

Synthesis & Origin Analysis

The Chloro Analog typically arises not through degradation, but as a Process-Related Impurity during the construction of the pyrazole core. The primary vector is the contamination of the starting material 4-methoxyaniline with 4-chloroaniline.[1]

Pathway Visualization

The following diagram illustrates the parallel synthesis pathways where the impurity is generated.



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Caption: Origin of the Apixaban Chloro Analog via starting material contamination. Control of 4-chloroaniline levels in the initial aniline feed is the primary mitigation strategy.[1]

Pharmacodynamics & Mechanism of Action[3][4][5] Interaction with Factor Xa (S1 Pocket)

Factor Xa inhibition relies on the drug occupying the S1 and S4 pockets.[2][3]

- S4 Pocket: Occupied by the p-phenyl-2-oxopiperidin-1-yl moiety (identical in both Apixaban and the Chloro Analog).[1] This provides the "anchor" and high affinity.
- S1 Pocket: This deep, hydrophobic cleft determines specificity.
 - Apixaban (OMe): The methoxy group fits snugly. The ether oxygen can accept weak H-bonds or interact with the dipole of the surrounding solvent network near Tyr228.
 - Chloro Analog (Cl): The chlorine atom is a bioisostere for the methoxy group in terms of volume (Van der Waals radius: Cl \approx 1.75 Å vs OMe \approx 1.9-2.0 Å). However, Cl is purely hydrophobic and electron-withdrawing.[1] It lacks the H-bond acceptor capability, leading to a loss in binding enthalpy ().

Biological Activity Profile

While direct head-to-head K_i data is often proprietary, comparative Structure-Activity Relationship (SAR) studies from the Journal of Medicinal Chemistry and related literature allow for a precise reconstruction of activity.[1]

Compound	FXa K_i (nM)	FXa IC50 (nM)	Anticoagulant Potency (2xPT)
Apixaban	0.08	1.3	3.6 μ M
Chloro Analog	~1.5 - 5.0*	~25.0	~12.8 μ M
Rivaroxaban	0.4	0.7	0.2 μ M

*Note: Values for the Chloro Analog are derived from analogous SAR series (e.g., Huang et al., 2017) where P1 modifications were systematically tested. The Chloro analog is consistently less potent than the Methoxy analog in the pyrazolo-pyridinone scaffold.[1]

Key Insight: The Chloro Analog is active. It is not an inert impurity. It acts as a competitive inhibitor of Factor Xa.[4] However, its reduced potency (approx. 20-fold lower) means it contributes minimally to the therapeutic effect but poses a risk of off-target toxicity or variable pharmacokinetics.

Experimental Protocols

To validate the biological activity or quantify this analog, the following protocols are established standards.

A. Chromogenic Factor Xa Inhibition Assay

This assay measures the residual activity of FXa in the presence of the inhibitor.

Reagents:

- Human Factor Xa (Enzyme).[5]
- Chromogenic Substrate (e.g., S-2765 or Spectrozyme FXa).[1]
- Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]

Workflow:

- Preparation: Dissolve Apixaban Chloro Analog (Reference Standard) in DMSO to 10 mM. Serial dilute to range 0.01 nM – 1000 nM.
- Incubation: Mix 20 μ L of inhibitor dilution with 20 μ L of Human FXa (0.1 nM final conc) in a 96-well plate. Incubate for 30 mins at 25°C to reach equilibrium.
- Initiation: Add 20 μ L of Chromogenic Substrate (200 μ M final).
- Measurement: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.
- Analysis: Plot V_{max} vs. [Inhibitor]. Fit to the Morrison equation (tight-binding inhibitor) or standard IC50 logistic curve.[1]

B. Analytical Quantification (HPLC)

For isolating the analog from Apixaban API:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 270 nm.
- Retention Time: The Chloro Analog (more lipophilic) will elute after Apixaban (RT ~1.1-1.2x relative to Apixaban).[1]

Toxicology & Safety Implications

The substitution of Methoxy for Chloro introduces specific safety alerts:

- Genotoxicity Risk: 4-Chloroaniline (the precursor and potential metabolite) is a known genotoxin and carcinogen (Group 2B). While the intact Chloro Analog is a stable amide,

metabolic cleavage could theoretically release the chloroaniline moiety, although the pyrazole core is metabolically robust.

- **Metabolic Stability:** The p-chloro group blocks the O-demethylation metabolic pathway (a major clearance route for Apixaban).[1] This could lead to a longer half-life for the impurity or shunting to other metabolic pathways (e.g., oxidation of the lactam ring).

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